TM5441 is a novel small molecule inhibitor specifically designed to target plasminogen activator inhibitor-1 (PAI-1). This compound has garnered attention due to its potential therapeutic applications, particularly in conditions associated with excessive PAI-1 activity, such as metabolic disorders and various cancers. TM5441 is classified as an orally bioavailable fibrinogen activator inhibitor-1 inhibitor, demonstrating significant efficacy in preclinical studies.
TM5441 was developed through a series of structure-activity relationship studies aimed at optimizing the pharmacological properties of earlier PAI-1 inhibitors. The compound is derived from TM5007, which was identified via virtual screening and docking simulations to fit into the active site of human PAI-1. The classification of TM5441 as a PAI-1 antagonist positions it within the broader category of serine protease inhibitors, which are crucial in regulating fibrinolysis and inflammation.
The synthesis of TM5441 involves a multi-step chemical process that optimizes the lead compound TM5007. The synthetic route includes:
TM5441 has a molecular weight of 428.82 g/mol and a chemical formula of C21H17ClN2O6. Its structural features include:
The three-dimensional structure allows for effective interaction with the active site of PAI-1, blocking its function.
TM5441’s mechanism involves competitive inhibition of PAI-1, preventing it from interacting with its substrates, such as tissue plasminogen activator (tPA). Key reactions include:
The primary mechanism by which TM5441 exerts its effects is through the inhibition of PAI-1, leading to:
TM5441 exhibits several notable physical and chemical properties:
The pharmacokinetic profile indicates that TM5441 can be administered orally without significant risk of bleeding, making it a promising candidate for chronic disease management.
TM5441 has multiple potential applications in scientific research and clinical settings:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5